Cas no 2137994-72-8 (1-(1-bromo-3-chloro-2-methylpropan-2-yl)oxy-2-ethylcyclohexane)
1-(1-bromo-3-chloro-2-methylpropan-2-yl)oxy-2-ethylcyclohexane Chemical and Physical Properties
Names and Identifiers
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- 1-(1-bromo-3-chloro-2-methylpropan-2-yl)oxy-2-ethylcyclohexane
- 2137994-72-8
- 1-[(1-bromo-3-chloro-2-methylpropan-2-yl)oxy]-2-ethylcyclohexane
- EN300-1133708
-
- Inchi: 1S/C12H22BrClO/c1-3-10-6-4-5-7-11(10)15-12(2,8-13)9-14/h10-11H,3-9H2,1-2H3
- InChI Key: IHYQPGWIQJUVHY-UHFFFAOYSA-N
- SMILES: BrCC(C)(CCl)OC1CCCCC1CC
Computed Properties
- Exact Mass: 296.05426g/mol
- Monoisotopic Mass: 296.05426g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 9.2Ų
1-(1-bromo-3-chloro-2-methylpropan-2-yl)oxy-2-ethylcyclohexane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1133708-1.0g |
1-[(1-bromo-3-chloro-2-methylpropan-2-yl)oxy]-2-ethylcyclohexane |
2137994-72-8 | 1g |
$0.0 | 2023-06-09 | ||
| Enamine | EN300-1133708-1g |
1-[(1-bromo-3-chloro-2-methylpropan-2-yl)oxy]-2-ethylcyclohexane |
2137994-72-8 | 95% | 1g |
$0.0 | 2023-10-26 |
1-(1-bromo-3-chloro-2-methylpropan-2-yl)oxy-2-ethylcyclohexane Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 1-(1-bromo-3-chloro-2-methylpropan-2-yl)oxy-2-ethylcyclohexane
1-(1-Bromo-3-Chloro-2-Methylpropan-2-Yl)Oxy-2-Ethylcyclohexane
The compound 1-(1-bromo-3-chloro-2-methylpropan-2-yl)oxy-2-ethylcyclohexane, with CAS No. 2137994-72-8, is a complex organic molecule that has garnered attention in the field of organic chemistry due to its unique structure and potential applications. This compound is characterized by a cyclohexane ring substituted with an ethyl group at the 2-position and an ether linkage at the 1-position, which connects to a bromo-chloro-substituted isobutyl group.
The cyclohexane ring serves as the central framework of this molecule, providing stability and flexibility for further chemical modifications. The ether linkage at the 1-position introduces polarity, which can influence the compound's solubility and reactivity in various chemical reactions. The isobutyl group attached via the ether oxygen is further substituted with bromine and chlorine atoms, making it a highly functionalized fragment within the molecule.
Recent studies have highlighted the importance of such multifunctional compounds in drug discovery and materials science. The presence of both bromine and chlorine atoms in the isobutyl group suggests potential for stereochemical control in synthesis, which is crucial for developing enantioselective catalysts or chiral drugs. Additionally, the cyclohexane ring can act as a versatile platform for attaching other functional groups, enabling the creation of more complex molecular architectures.
From a synthetic perspective, this compound can be prepared through a series of well-established organic reactions, including nucleophilic substitutions and etherifications. The use of modern techniques such as microwave-assisted synthesis or continuous flow chemistry has been reported to enhance reaction efficiency and yield high-purity products. These advancements have made it easier to scale up production for industrial applications.
In terms of applications, 1-(1-bromo-3-chloro-2-methylpropan-2-yl)oxy-2-ethylcyclohexane has shown promise in polymer chemistry as a building block for creating advanced materials with tailored properties. Its ability to undergo both nucleophilic and electrophilic substitutions makes it a valuable intermediate in the synthesis of biodegradable polymers or high-performance adhesives.
Moreover, this compound has been explored in medicinal chemistry as a potential lead molecule for developing anti-inflammatory or anticancer agents. The combination of its structural complexity and functional diversity provides researchers with a wide range of possibilities for modifying its pharmacokinetic properties.
Recent research has also focused on understanding the environmental impact of such compounds. Studies have shown that under specific conditions, this compound can undergo biodegradation, reducing its persistence in natural ecosystems. This knowledge is essential for designing sustainable chemical processes that minimize environmental footprint.
In conclusion, 1-(1-bromo-3-chloro-2-methylpropan-2-yl)oxy-2-ethylcyclohexane represents a significant advancement in organic synthesis due to its unique structure and versatile applications. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in various fields of science and technology.
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